5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring with a phenyl group attached to the second carbon atom
Mechanism of Action
Target of Action
It is known to be a radical scavenger and antioxidant , suggesting that it may interact with reactive oxygen species (ROS) or other radicals within the body.
Mode of Action
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one acts as a radical scavenger and antioxidant . It likely interacts with its targets (ROS or other radicals) by donating an electron, thereby neutralizing the radical and preventing it from causing cellular damage .
Biochemical Pathways
As an antioxidant, it likely plays a role in the oxidative stress pathway, where it can help to mitigate the harmful effects of ros .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antioxidant activity . By neutralizing ROS, it can help to prevent cellular damage and maintain the integrity of cellular structures .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors . .
Biochemical Analysis
Biochemical Properties
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in azo coupling reactions with cyclopropyldiazonium, resulting in the formation of cyclopropylhydrazone . This interaction highlights its potential in modifying biochemical pathways and influencing enzymatic activities.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can protect cells from oxidative stress, thereby enhancing cell viability and function . This protective effect is crucial in understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with cyclopropyldiazonium results in the formation of cyclopropylhydrazone, which can further undergo transformations affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have significant biochemical impacts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects, while higher doses can lead to toxicity and adverse effects. Understanding the threshold effects and toxicology is essential for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with cyclopropyldiazonium highlights its role in modifying metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can significantly impact its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: It has been investigated for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure with a methyl group instead of a hydrogen atom at the fifth position.
2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Contains a propyl group at the fifth position.
Uniqueness
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the second position enhances its stability and reactivity compared to other pyrazolones .
Properties
IUPAC Name |
3-phenyl-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRSFHYBIRFJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964094 | |
Record name | 5-Phenyl-4H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4860-93-9 | |
Record name | 3-Phenyl-2-pyrazolin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4860-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-5-pyrazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004860939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-4H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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